molecular formula C23H23ClN4O2S B504343 5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide

5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide

Cat. No.: B504343
M. Wt: 455g/mol
InChI Key: FEWJUBJTGXZRLI-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a piperazine moiety.

Preparation Methods

The synthesis of 5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction, where the piperazine group is attached to the phenyl ring.

    Formation of the carbamothioyl linkage: This step involves the reaction of the intermediate with a thiocarbamoyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce additional halogen atoms to the structure.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide can be compared with similar compounds, such as:

    4-(4-methylpiperazin-1-yl)aniline: This compound shares the piperazine moiety but lacks the furan ring and chlorophenyl group.

    (4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone: This compound contains a chlorophenyl group but has a different overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23ClN4O2S

Molecular Weight

455g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H23ClN4O2S/c1-27-11-13-28(14-12-27)19-7-5-18(6-8-19)25-23(31)26-22(29)21-10-9-20(30-21)16-3-2-4-17(24)15-16/h2-10,15H,11-14H2,1H3,(H2,25,26,29,31)

InChI Key

FEWJUBJTGXZRLI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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